molecular formula C11H13FO B8512817 1-Ethyl-5-fluoroindan-1-ol

1-Ethyl-5-fluoroindan-1-ol

Cat. No. B8512817
M. Wt: 180.22 g/mol
InChI Key: DZRZSFLZXCZKLV-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoroindan-1-ol is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-5-fluoroindan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-fluoroindan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethyl-5-fluoroindan-1-ol

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-ethyl-5-fluoro-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H13FO/c1-2-11(13)6-5-8-7-9(12)3-4-10(8)11/h3-4,7,13H,2,5-6H2,1H3

InChI Key

DZRZSFLZXCZKLV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C1C=CC(=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add ethyl magnesium bromide (1.3 ml, 3.90 mmol, 1.30 equivalents, 3.0 M in tetrahydrofuran) drop wise to a solution of 5-fluoroindanone (450 mg, 3.00 mmol) in. anhydrous ether (5 ml) under nitrogen at room temperature and stir overnight. Quench the reaction by drop wise addition of 10% aqueous ammonium chloride, dilute with ether, wash with water (2×), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the'title compound (502 mg, 93%). NMR (400 MHz, CDCl3): δ 0.94 (t, 3H), 1.79 (m, 1H), 1.92 (m, 1H), 2.12 (m, 1H), 2.31 (m, 1H), 2.81 (m, 1H), 2,98 (m, 1H), 6.91 (m, 2H), 7.24 (m, 1H).
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1.3 mL
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450 mg
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Yield
93%

Synthesis routes and methods II

Procedure details

292 ml (876 mmol) of a 3N solution of ethylmagnesium bromide in diethyl ether were added to 5.00 g (33.3 mmol) of 5-fluoroindan-1-one in 150 ml of diethyl ether at RT, and the mixture was stirred at RT overnight. The reaction mixture was added to a saturated, ice-cold aqueous ammonium chloride solution, the phases were separated, the aqueous phase was extracted with dichloromethane, and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel (mobile phase: toluene/ethyl acetate gradient) to result in 5.70 g (94% of theory) of the title compound.
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